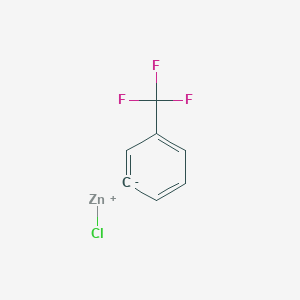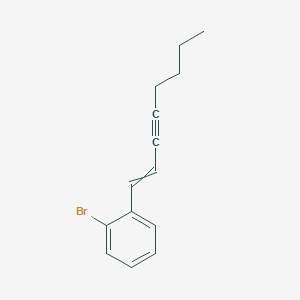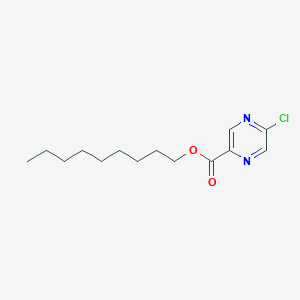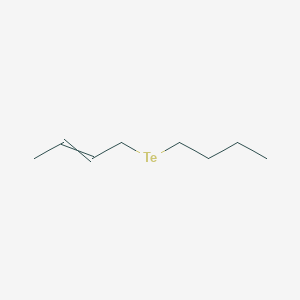
1-(Butyltellanyl)but-2-ene
- Click on QUICK INQUIRY to receive a quote from our team of experts.
- With the quality product at a COMPETITIVE price, you can focus more on your research.
Overview
Description
1-(Butyltellanyl)but-2-ene is an organotellurium compound characterized by the presence of a tellurium atom bonded to a butyl group and a but-2-ene moiety
Preparation Methods
Synthetic Routes and Reaction Conditions: 1-(Butyltellanyl)but-2-ene can be synthesized through the reaction of butyl telluride with but-2-ene under specific conditions. The reaction typically involves the use of a catalyst to facilitate the formation of the tellurium-carbon bond. One common method involves the use of a palladium catalyst in the presence of a base, such as triethylamine, under an inert atmosphere to prevent oxidation.
Industrial Production Methods: While the industrial production of this compound is not extensively documented, it is likely that similar methods to those used in laboratory synthesis are employed. This would involve scaling up the reaction conditions and optimizing the process for higher yields and purity.
Chemical Reactions Analysis
Types of Reactions: 1-(Butyltellanyl)but-2-ene undergoes various chemical reactions, including:
Oxidation: The tellurium atom can be oxidized to form tellurium oxides.
Reduction: The compound can be reduced to form tellurium hydrides.
Substitution: The butyl group or the but-2-ene moiety can be substituted with other functional groups.
Common Reagents and Conditions:
Oxidation: Common oxidizing agents include hydrogen peroxide and nitric acid.
Reduction: Reducing agents such as lithium aluminum hydride or sodium borohydride are typically used.
Substitution: Substitution reactions often involve the use of halogenating agents or organometallic reagents.
Major Products Formed:
Oxidation: Tellurium dioxide and other tellurium oxides.
Reduction: Tellurium hydrides and butyl telluride.
Substitution: Various substituted but-2-ene derivatives.
Scientific Research Applications
1-(Butyltellanyl)but-2-ene has several scientific research applications, including:
Biology: Investigated for its potential biological activity, including antimicrobial and anticancer properties.
Medicine: Explored for its potential use in drug development due to its unique chemical properties.
Industry: Utilized in the development of advanced materials, such as tellurium-based semiconductors and catalysts.
Mechanism of Action
The mechanism of action of 1-(Butyltellanyl)but-2-ene involves the interaction of the tellurium atom with various molecular targets. The tellurium atom can form bonds with other elements, facilitating the formation of new compounds. The specific pathways and molecular targets depend on the type of reaction and the conditions under which it occurs.
Comparison with Similar Compounds
But-2-ene: A simple alkene with a double bond between the second and third carbon atoms.
Butyl telluride: An organotellurium compound with a tellurium atom bonded to a butyl group.
Tellurium dioxide: An oxidized form of tellurium.
Uniqueness: 1-(Butyltellanyl)but-2-ene is unique due to the presence of both a tellurium atom and a but-2-ene moiety This combination imparts distinct chemical properties, such as increased reactivity and the ability to undergo a wide range of chemical reactions
Properties
CAS No. |
141819-10-5 |
|---|---|
Molecular Formula |
C8H16Te |
Molecular Weight |
239.8 g/mol |
IUPAC Name |
1-but-2-enyltellanylbutane |
InChI |
InChI=1S/C8H16Te/c1-3-5-7-9-8-6-4-2/h3,5H,4,6-8H2,1-2H3 |
InChI Key |
PKFFARLPVNVBCE-UHFFFAOYSA-N |
Canonical SMILES |
CCCC[Te]CC=CC |
Origin of Product |
United States |
Disclaimer and Information on In-Vitro Research Products
Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.



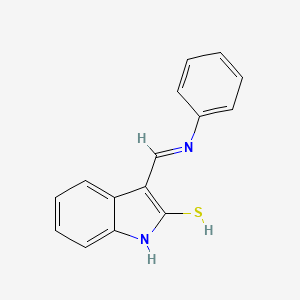
![Phosphonic acid, [(4-methylphenyl)methyl]-, bis(1,1-dimethylethyl) ester](/img/structure/B14275947.png)
![2,2-Dimethyl-7-(octyloxy)-2H-naphtho[1,2-b]pyran](/img/structure/B14275951.png)
![Benz[3,4]anthra[2,1-b]oxepin](/img/structure/B14275955.png)
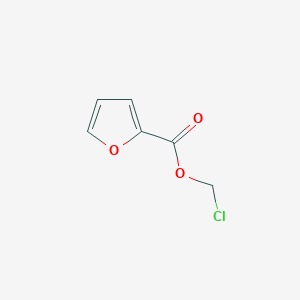
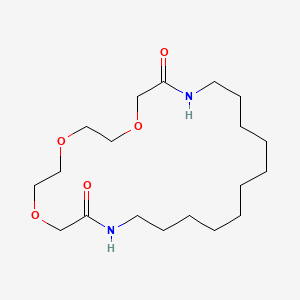
![Methyl 4-{2-[(chlorocarbonyl)oxy]ethyl}-3-nitrobenzoate](/img/structure/B14275974.png)
![Benzo[b]thiophene-6-ethanol, 5-nitro-](/img/structure/B14275982.png)
![4-{2-[4-(Diethylamino)phenyl]ethenyl}-1-docosylpyridin-1-ium](/img/structure/B14275990.png)
![7,8-Bis(4-methylphenyl)bicyclo[4.2.1]nona-2,4,7-triene](/img/structure/B14275991.png)
